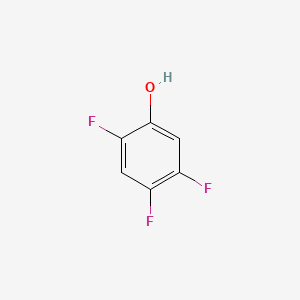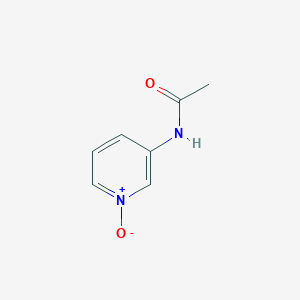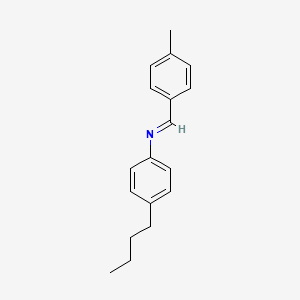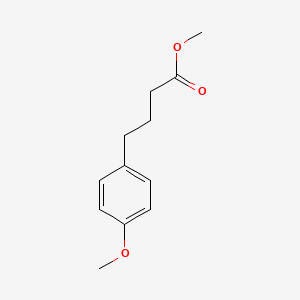
Methyl 4-(4-methoxyphenyl)butanoate
概要
説明
Methyl 4-(4-methoxyphenyl)butanoate is an organic compound with the molecular formula C12H16O3. It is also known by other names such as benzenebutanoic acid, 4-methoxy-, methyl ester. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butanoate ester group. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-(4-methoxyphenyl)butanoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-(4-methoxyphenyl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and efficient purification techniques ensures the production of high-quality this compound suitable for various applications.
化学反応の分析
Types of Reactions
Methyl 4-(4-methoxyphenyl)butanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(4-methoxyphenyl)butanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol, 4-(4-methoxyphenyl)butanol, using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 4-(4-methoxyphenyl)butanoic acid.
Reduction: 4-(4-methoxyphenyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 4-(4-methoxyphenyl)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: this compound is employed in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of methyl 4-(4-methoxyphenyl)butanoate depends on its specific application. In biochemical studies, the compound may interact with enzymes or receptors, influencing various biochemical pathways. The methoxy group and ester functionality play crucial roles in its reactivity and interaction with biological targets.
類似化合物との比較
Methyl 4-(4-methoxyphenyl)butanoate can be compared with similar compounds such as:
Methyl 4-(4-methylphenyl)butanoate: This compound has a methyl group instead of a methoxy group, leading to different chemical and physical properties.
Methyl 4-(4-hydroxyphenyl)butanoate: The presence of a hydroxy group instead of a methoxy group significantly alters the compound’s reactivity and solubility.
Methyl 4-(4-methoxyphenyl)-4-oxobutanoate: This compound contains an additional oxo group, which affects its chemical behavior and applications.
This compound stands out due to its unique combination of a methoxy group and an ester functionality, making it a versatile compound for various chemical and industrial applications.
特性
IUPAC Name |
methyl 4-(4-methoxyphenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-14-11-8-6-10(7-9-11)4-3-5-12(13)15-2/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZIYDSIDIJXQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174672 | |
| Record name | 4-(4-Methoxyphenyl)butanoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20637-08-5 | |
| Record name | 4-(4-Methoxyphenyl)butanoic acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020637085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Methoxyphenyl)butanoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
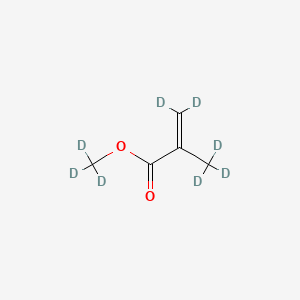
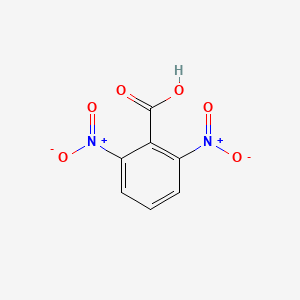

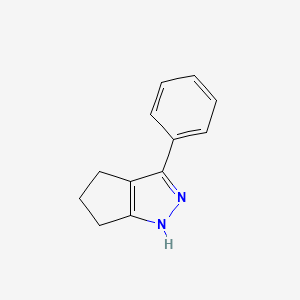
![Benzothiazole, 2-[(chloromethyl)thio]-](/img/structure/B1360212.png)

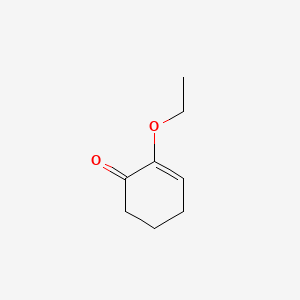


![Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy-](/img/structure/B1360220.png)

